molecular formula C10H14ClNO2S B2518347 1,1-Dioxo-2,3,4,5-tetrahydro-1lambda6-benzothiepin-5-amine;hydrochloride CAS No. 2413897-35-3

1,1-Dioxo-2,3,4,5-tetrahydro-1lambda6-benzothiepin-5-amine;hydrochloride

Cat. No.: B2518347
CAS No.: 2413897-35-3
M. Wt: 247.74
InChI Key: GJYAGSACOOAPDF-UHFFFAOYSA-N
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Description

1,1-Dioxo-2,3,4,5-tetrahydro-1lambda6-benzothiepin-5-amine;hydrochloride, also known as "Dibenzothiepin" is a heterocyclic compound that has been extensively studied for its potential therapeutic properties. It is a derivative of benzothiepin and contains a nitrogen atom in the heterocyclic ring. Dibenzothiepin has been shown to possess a range of biological activities, including antipsychotic, antidepressant, and anticonvulsant properties. In

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Condensed Heterocycles Formation : The condensation of related compounds with hydroxylamine hydrochloride, hydrazines, and aromatic amines has led to the formation of benzisoxazoles, oximes, indazolines, and beta-keto anilides. These reactions demonstrate the compound's utility in synthesizing a range of heterocyclic structures with potential antimicrobial properties (Metwally et al., 1992).
  • Multicomponent Reactions : It has been utilized in multicomponent reactions to form 1,4-thiazepines, 1,4-benzothiazepin-5-ones, and 1,4-benzothioxepin orthoamides, showcasing its versatility in creating complex heterocyclic systems (Marcaccini et al., 2003).

Bioactive Properties

  • Antimicrobial Activity : Some synthesized derivatives have been screened for their antimicrobial properties, revealing the potential for developing new antimicrobial agents from this compound (Metwally et al., 1992).
  • Biological Activity and Application in DSSCs : A study on novel multifunctionalized naphthoxocine derivatives from related reactions showed promising activities for treating cancer, influenza A, microbial infections, and applications in dye-sensitized solar cells (Abozeid et al., 2019).

Mechanism of Action

Target of Action

The primary target of 1,1-Dioxo-2,3,4,5-tetrahydro-1lambda6-benzothiepin-5-amine;hydrochloride, also known as EN300-26658497, is the ileal sodium/bile acid cotransporter (ISBT) . This transporter plays a crucial role in the reabsorption of bile acids from the ileum, which is the final section of the small intestine .

Mode of Action

EN300-26658497 acts as an inhibitor of the ISBT . By inhibiting this transporter, the compound prevents the reabsorption of bile acids in the ileum, leading to an increase in the excretion of bile acids in the feces .

Biochemical Pathways

The inhibition of ISBT by EN300-26658497 affects the enterohepatic circulation of bile acids . This results in a decrease in the return of bile acids to the liver, thereby reducing the overall pool of bile acids. The liver responds by upregulating the synthesis of new bile acids from cholesterol, which can lead to a decrease in cholesterol levels .

Pharmacokinetics

It is known that the compound is orally administered and has a moderate duration of action, as it is given once daily .

Result of Action

The action of EN300-26658497 leads to a decrease in the concentration of bile acids in the liver. This can help to alleviate conditions such as progressive familial intrahepatic cholestasis (PFIC) , which is characterized by the intrahepatic accumulation of bile acids . The reduction in bile acid levels can help to alleviate the symptoms of this condition, including pruritus (itching) .

Action Environment

The action of EN300-26658497 can be influenced by various environmental factors. For example, the efficacy of the compound can be affected by the diet of the patient, as certain foods can affect the production and excretion of bile acids. Additionally, the stability of the compound can be influenced by factors such as temperature and pH

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

1,1-dioxo-2,3,4,5-tetrahydro-1λ6-benzothiepin-5-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S.ClH/c11-9-5-3-7-14(12,13)10-6-2-1-4-8(9)10;/h1-2,4,6,9H,3,5,7,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVQKHJZIGIIIAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2S(=O)(=O)C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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